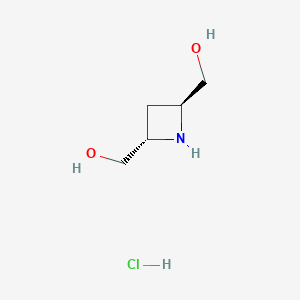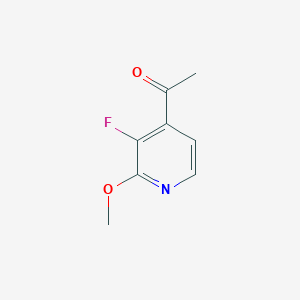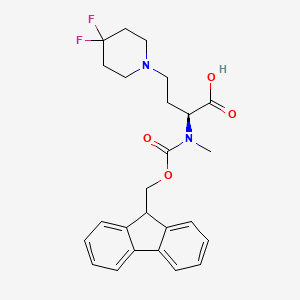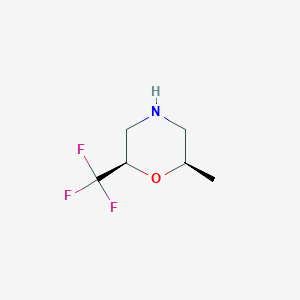
(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine is a chiral morpholine derivative characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylmorpholine and trifluoromethylating agents.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Trifluoromethylation: Utilizing continuous flow reactors to handle the exothermic nature of trifluoromethylation reactions.
Enantioselective Synthesis: Employing asymmetric synthesis techniques to directly produce the desired enantiomer, thereby reducing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: N-substituted morpholines
Scientific Research Applications
Chemistry
In chemistry, (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethyl group can enhance binding affinity and selectivity towards certain biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features can be leveraged to design molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes and bind to target proteins or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2-methylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2R,6R)-2-trifluoromethylmorpholine: Lacks the methyl group, which can affect its reactivity and binding affinity.
(2R,6R)-2-methyl-6-(difluoromethyl)morpholine: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and metabolic stability.
Uniqueness
(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine is unique due to the presence of both a methyl and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
BPVZRPRBZRIGRK-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C(F)(F)F |
Canonical SMILES |
CC1CNCC(O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


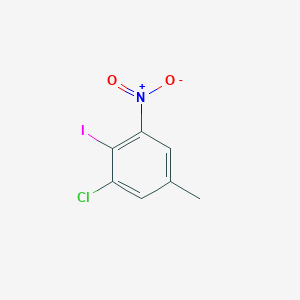
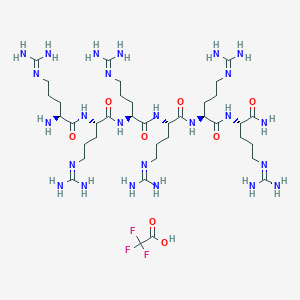
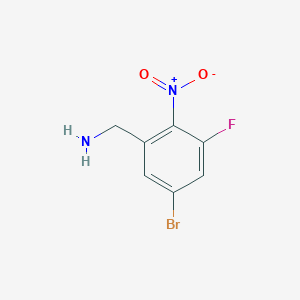
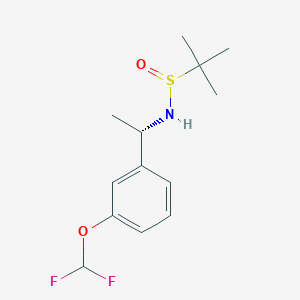
![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)

![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12848532.png)
![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
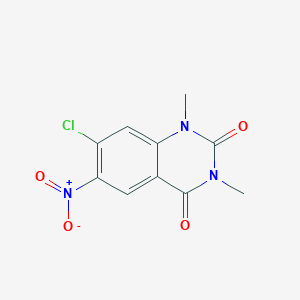
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)
